molecular formula C12H10FNO3 B2635113 methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate CAS No. 893730-39-7

methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2635113
CAS No.: 893730-39-7
M. Wt: 235.214
InChI Key: HDBSPJYZGJRILH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Ethyl 3-formyl-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluoro and formyl groups, in particular, can enhance its potential as a pharmacophore .

Properties

IUPAC Name

methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSPJYZGJRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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